molecular formula C3H4ClN3 B3222006 2-Aminomalononitrile hydrochloride CAS No. 121040-01-5

2-Aminomalononitrile hydrochloride

Cat. No.: B3222006
CAS No.: 121040-01-5
M. Wt: 117.54 g/mol
InChI Key: DQZMAYMXMIJQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomalononitrile hydrochloride (CAS 121040-01-5) is the hydrochloride salt of a fundamental building block in prebiotic chemistry and multi-component reactions. With the molecular formula C3H4ClN3 and a molecular weight of 117.54 g/mol, this compound is a versatile synthon for generating high chemical diversity . It is recognized as a common intermediate in the chemistry of hydrogen cyanide (HCN) and formamide, both speculated to be progenitors of biological molecules in the origin of life . Its primary research value lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles. It is particularly valuable for the microwave-assisted synthesis of amino imidazole carbonitrile derivatives, which can be further annulated to form purine scaffolds, such as 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones, using simple C-1 donors like formic acid . These synthetic pathways are inspired by prebiotic chemistry and provide a modern tool for creating libraries of novel compounds with potential biological activity. Research has shown that purine and imidazole derivatives synthesized from aminomalononitrile precursors can exhibit significant anti-influenza A virus activity, impairing viral budding from the cell . The compound is typically handled as a cold-chain item and should be stored at 2-8°C . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use. Handle with care; this compound is classified with the hazard statement H301 (Toxic if swallowed) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropanedinitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3.ClH/c4-1-3(6)2-5;/h3H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZMAYMXMIJQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomalononitrile and Its Hydrochloride Salt

Reductive Pathways for the Synthesis of 2-Aminomalononitrile

The laboratory synthesis of 2-aminomalononitrile often involves the reduction of specific precursors. These methods provide reliable routes to this valuable compound, typically isolated as a more stable salt, such as the hydrochloride or p-toluenesulfonate salt.

Reduction of Oximinomalononitrile

A well-established method for preparing 2-aminomalononitrile is through the reduction of oximinomalononitrile. Oximinomalononitrile itself is typically prepared from the reaction of malononitrile (B47326) with sodium nitrite (B80452) in an acidic medium. orgsyn.org The subsequent reduction is a critical step, converting the oxime group into a primary amine.

One effective method for this transformation is the use of aluminum amalgam in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction is performed at low temperatures to control its exothermicity and ensure selectivity. Following the reduction, the product is often treated with an acid, such as p-toluenesulfonic acid or hydrochloric acid, to precipitate the stable aminomalononitrile (B1212270) salt. orgsyn.orggoogle.com

Reduction of Phenazomalononitrile

Phenazomalononitrile also serves as a viable starting material for the synthesis of 2-aminomalononitrile. This precursor can be reduced to yield the desired amine. The reduction cleaves the molecule, releasing 2-aminomalononitrile and aniline (B41778) as a byproduct. google.com

Utilization of Specific Reducing Agents

Several reducing agents have been successfully employed for the conversion of oximinomalononitrile and phenazomalononitrile to 2-aminomalononitrile. The choice of agent can influence reaction conditions and efficiency. google.com

Aluminum: Aluminum, particularly as an amalgam (Al-Hg), is a powerful reducing agent for this transformation. wikipedia.orgstackexchange.com The amalgamation with mercury activates the aluminum surface by disrupting the passivating oxide layer. wikipedia.org The reaction is typically carried out in a solvent like ether or THF, often with the addition of water. orgsyn.orggoogle.com

Zinc: Zinc metal in an aqueous acidic medium is another effective reducing agent. google.com This method is analogous to the conditions used in a Clemmensen reduction, where zinc is activated by acid to act as the electron donor. libretexts.orgwikipedia.org Molar ratios of zinc to the malononitrile precursor are typically controlled to ensure efficient conversion. google.com

Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) offers a convenient and powerful alternative for the reduction. google.commdma.chorganic-chemistry.org The reaction is generally performed in a two-phase system, such as ether and water, where the sodium dithionite is dissolved in the aqueous layer. google.com This method has been shown to be effective for the reduction of both oximinomalononitrile and phenazomalononitrile. google.com

Table 1: Comparison of Reducing Agents for 2-Aminomalononitrile Synthesis google.com
Reducing AgentPrecursorTypical ConditionsKey Features
Aluminum (Amalgam)Oximinomalononitrile, PhenazomalononitrileEthereal solvent (e.g., THF, ether), water; low temperature (-30°C to -15°C)Highly effective; requires amalgamation with mercury to activate. orgsyn.orgwikipedia.org
ZincOximinomalononitrile, PhenazomalononitrileAqueous acidic mediumClassic metal-acid reduction system. google.com
Sodium DithioniteOximinomalononitrile, PhenazomalononitrileAqueous/ethereal biphasic systemPowerful, readily available, and inexpensive reducing agent. google.commdma.ch

Prebiotic Chemistry Perspectives on 2-Aminomalononitrile Formation

Beyond its laboratory synthesis, 2-aminomalononitrile is a molecule of profound interest in the field of prebiotic chemistry, which seeks to understand the chemical origins of life. It is considered a pivotal intermediate in the formation of more complex organic molecules from simple precursors believed to be present on the early Earth.

Oligomerization of Hydrogen Cyanide (HCN) and Trimerization Pathways

Hydrogen cyanide (HCN) is a simple molecule that has been detected in various extraterrestrial environments and is thought to have been abundant on the prebiotic Earth. The oligomerization (self-reaction of multiple units) of HCN is a leading hypothesis for the abiotic synthesis of the building blocks of life, such as amino acids and nucleobases. libretexts.orgorgsyn.org

In this context, 2-aminomalononitrile is the HCN trimer, meaning it is formed from the combination of three hydrogen cyanide molecules. Its formation is a key step in the proposed reaction pathways. One proposed mechanism begins with the formation of the HCN dimer, iminoacetonitrile (B14750961). stackexchange.comresearchgate.net A subsequent nucleophilic addition of a cyanide anion to iminoacetonitrile leads to the formation of 2-aminomalononitrile. google.comresearchgate.net These reactions are thought to be feasible under plausible prebiotic conditions, such as in liquid HCN or aqueous solutions. google.comresearchgate.net

Table 2: Key Intermediates in Hydrogen Cyanide Oligomerization
OligomerChemical NameFormulaSignificance
DimerIminoacetonitrileC₂H₂N₂Initial product of HCN self-reaction and precursor to the trimer. researchgate.net
Trimer2-AminomalononitrileC₃H₃N₃Central intermediate in pathways to purines and other complex molecules. google.comresearchgate.net
TetramerDiaminomaleonitrileC₄H₄N₄Formed from further reaction of the trimer; a precursor to adenine. researchgate.net

Role in Multi-Component Systems for Complex Organic Molecule Generation

The significance of 2-aminomalononitrile in prebiotic chemistry extends to its role as a versatile building block in multi-component chemistry (MCC). orgsyn.orgmdma.ch MCC involves reactions where multiple starting materials combine to form a complex product, generating significant chemical diversity from a limited set of simple precursors. orgsyn.orgmdma.ch This process is considered crucial for the molecular evolution that may have led to life. orgsyn.org

2-aminomalononitrile has been identified as a common intermediate that can lead to the formation of imidazole (B134444) derivatives, such as aminoimidazole carbonitrile. orgsyn.orgrsc.org These imidazoles are, in turn, critical precursors for the synthesis of purine (B94841) nucleobases (adenine and guanine), which are fundamental components of RNA and DNA. orgsyn.orgrsc.org Research has demonstrated that multi-component reactions inspired by prebiotic chemistry, using aminomalononitrile, can efficiently generate a wide variety of complex heterocyclic compounds. wikipedia.orgmdma.chorganic-chemistry.org

Preparation and Stabilization of 2-Aminomalononitrile as Hydrochloride and Other Salts

2-Aminomalononitrile (AMN) is a reactive molecule that is often utilized in situ due to its instability as a free base. wikipedia.org For applications requiring its isolation, handling, and storage, it is typically converted into a more stable salt form. The most common methods involve the preparation of its hydrochloride or p-toluenesulfonate (tosylate) salts. wikipedia.orggoogle.com

The synthesis of aminomalononitrile salts generally follows the reduction of a suitable precursor, such as oximinomalononitrile. google.com Following the reduction reaction, which produces aminomalononitrile in a solution, a strong acid is added to precipitate the corresponding salt. google.com

The preparation of 2-aminomalononitrile hydrochloride is achieved by treating an ethereal solution containing the free aminomalononitrile with a solution of dry hydrogen chloride in ether. This process leads to the precipitation of the hydrochloride salt, which can then be collected by filtration. google.com A patented method describes the process following the reduction of oximinomalononitrile with a reducing agent like sodium dithionite. After the reduction is complete and the aminomalononitrile is extracted into an ether layer, the addition of an ethereal hydrogen chloride solution facilitates the formation of the solid hydrochloride salt. google.com

Besides the hydrochloride, the p-toluenesulfonate salt is another widely used stable form of aminomalononitrile. wikipedia.orggoogle.com This salt, aminomalononitrile p-toluenesulfonate, is prepared in a similar fashion, where p-toluenesulfonic acid is added to the solution of the free base. google.com This tosylate salt is noted for its utility in various synthetic applications, serving as a stable and manageable precursor for further chemical transformations. nih.govresearchgate.net The choice between the hydrochloride and tosylate salt often depends on the specific requirements of the subsequent reaction steps, including solubility and the nature of the reactants.

The table below outlines a typical procedure for the preparation of this compound following the reduction of a malononitrile derivative.

Table 1: Synthesis of this compound

StepReactantsReagentsSolventConditionsOutcomeReference
1. Reduction OximinomalononitrileSodium DithioniteWater / EtherReaction temperature is kept below the reflux temperature of the mixture.Aqueous solution containing aminomalononitrile. google.com
2. Extraction Aqueous aminomalononitrile solutionDiethyl EtherWater / EtherSeparation of the ether layer containing the product.Ethereal solution of aminomalononitrile. google.com
3. Salt Formation Ethereal solution of aminomalononitrileDry Hydrogen ChlorideDiethyl EtherAddition of ethereal HCl until precipitation is complete.Precipitated this compound. google.com
4. Isolation Suspension of the hydrochloride salt-Diethyl EtherCollection of the solid by filtration.Solid this compound. google.com

Reactivity and Advanced Synthetic Transformations Involving 2 Aminomalononitrile

2-Aminomalononitrile as a Versatile Synthon in Heterocyclic Chemistry

2-Aminomalononitrile (AMN), a trimer of hydrogen cyanide, serves as a highly versatile and reactive building block in the synthesis of a wide array of heterocyclic compounds. wikipedia.orgwikipedia.org Its unique structure, featuring a nucleophilic amino group and two electron-withdrawing nitrile groups on the same carbon atom, allows it to participate in a variety of cyclization and condensation reactions. This reactivity has been exploited in the construction of numerous important heterocyclic systems, including those with significant biological and pharmaceutical relevance.

2-Aminomalononitrile is a key precursor for the synthesis of imidazole (B134444) derivatives. Imidazoles are important pharmacophores found in many natural products and synthetic drugs. nih.gov The synthesis of amino imidazole carbonitrile derivatives can be achieved through a multicomponent reaction involving the microwave-assisted condensation of aminomalononitrile (B1212270) p-toluenesulfonate salt (AMNS), α-amino acids, and trimethyl orthoacetate. nih.gov This method allows for the generation of a diverse range of imidazole derivatives by varying the α-amino acid component. nih.gov These resulting amino imidazole carbonitriles can then serve as synthons for further heterocyclic transformations. nih.gov

The general scheme for the synthesis of amino imidazole carbonitrile derivatives is presented below:

Reactants: Aminomalononitrile p-toluenesulfonate salt (AMNS), α-amino acids (methyl ester derivatives), trimethyl orthoacetate (TOA).

Conditions: Microwave-assisted condensation, typically in two sequential steps without intermediate workup. nih.gov

Product: Amino imidazole carbonitrile derivatives decorated with α-amino acid side-chains. nih.gov

Reactant 1Reactant 2Reactant 3Product
AMNSα-Amino Acid (e.g., Glycine (B1666218) methyl ester)Trimethyl orthoacetateAmino imidazole carbonitrile derivative
AMNSα-Amino Acid (e.g., Alanine methyl ester)Trimethyl orthoacetateAmino imidazole carbonitrile derivative
AMNSα-Amino Acid (e.g., Valine methyl ester)Trimethyl orthoacetateAmino imidazole carbonitrile derivative

Table 1: Synthesis of Amino Imidazole Carbonitrile Derivatives

2-Aminomalononitrile and its imidazole derivatives are fundamental in the synthesis of purines, a class of nitrogen-containing heterocyclic compounds essential for life as components of DNA and RNA. utah.edumicrobenotes.com

Amino imidazole carbonitrile derivatives, synthesized from aminomalononitrile, can undergo annulation reactions with simple C1-donor reagents like formic acid to form the pyrimidine (B1678525) ring of the purine (B94841) system. nih.gov This ring-closing procedure is often carried out under solvent-free, microwave-assisted conditions. nih.gov This method provides a direct route to 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. nih.gov

The general reaction is as follows:

Reactant: Amino imidazole carbonitrile derivative.

Reagent: Formic acid (C1-donor).

Conditions: Microwave-assisted, solvent-free. nih.gov

Product: 8,9-disubstituted-6,9-dihydro-1H-purin-6-one. nih.gov

Starting MaterialReagentProduct
Amino imidazole carbonitrile derivativeFormic Acid8,9-disubstituted-6,9-dihydro-1H-purin-6-one

Table 2: Annulation Reaction for Purine Synthesis

The imidazole intermediates derived from aminomalononitrile can be condensed with urea (B33335) to yield purine analogues such as di-amino purines and 1H-purin-2-(3H)-ones. nih.gov Additionally, reactions with various pyrimidine derivatives can lead to the formation of a diverse range of purine analogues. nih.gov The specific substitution pattern on the pyrimidine ring influences the final purine structure.

The reactivity of 2-aminomalononitrile extends to the synthesis of a variety of other nitrogen-containing heterocycles.

Pyrimidines: While direct synthesis from aminomalononitrile is less common, the strategic use of its derivatives can lead to pyrimidine ring systems. For instance, 2-aminopyrimidines can be synthesized from various precursors through nucleophilic substitution reactions. nih.govmdpi.com

Pyrazines: The synthesis of pyrazines can be achieved through the self-condensation of α-amino carbonyl compounds, which can be conceptually related to derivatives of aminomalononitrile. researchgate.netmdpi.com Dehydrogenative coupling of 2-amino alcohols also yields pyrazine (B50134) derivatives. nih.gov

Pyrroles: 2-Aminopyrroles can be synthesized through various methods, including multicomponent reactions and domino processes. uib.noorganic-chemistry.org While not always directly starting from aminomalononitrile, these syntheses often involve intermediates with similar functional group arrangements.

Oxazoles: The synthesis of oxazoles typically involves the cyclization of α-acylamino ketones or the reaction of α-halo ketones with primary amides. pharmaguideline.com While a direct route from aminomalononitrile is not standard, its chemical functionalities can be transformed into precursors suitable for oxazole (B20620) synthesis. mdpi.comorganic-chemistry.org

2-Aminomalononitrile is a valuable substrate in multi-component reactions (MCRs), which are efficient synthetic strategies where multiple starting materials react in a single step to form a complex product. nih.govresearchgate.net These reactions are atom-economical and allow for the rapid generation of chemical diversity. nih.gov

An example is the microwave-assisted, three-component condensation of aminomalononitrile para-toluenesulfonate salt (AMNS), α-amino acids, and trimethyl orthoacetate to produce amino imidazole carbonitrile derivatives. nih.gov This reaction exemplifies the power of MCRs in modern organic synthesis, inspired by prebiotic chemistry. nih.gov

Reaction TypeReactantsProduct
Three-component condensationAMNS, α-amino acid, trimethyl orthoacetateAmino imidazole carbonitrile derivative

Table 3: Multi-Component Reaction with 2-Aminomalononitrile

Synthesis of Purine Derivatives and Analogues

Alkylation Reactions and Derivatives as Amino Acid Precursors

A significant application of aminomalononitrile is its use as a synthon for the creation of α-amino acids. The general strategy involves the alkylation of the α-carbon, followed by hydrolysis of the nitrile groups to form the corresponding amino acid. researchgate.netresearchgate.net

2-Aminomalononitrile undergoes direct alkylation when treated with activated electrophiles. researchgate.net For instance, the reaction of aminomalononitrile p-toluenesulfonate with benzyl (B1604629) bromide in the presence of a base like triethylamine (B128534) yields the benzylated product. researchgate.net The reaction proceeds efficiently in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net Research has demonstrated that varying the equivalents of the base can optimize the yield of the alkylated product. researchgate.net

The reaction between aminomalononitrile p-toluenesulfonate (1) and benzyl bromide (2) has been studied to determine optimal conditions for the synthesis of the key intermediate, 2-benzyl-2-aminomalononitrile (3). researchgate.net

Reaction of Aminomalononitrile with Benzyl Bromide All reactions were conducted in dry THF at room temperature under an Argon atmosphere.

EntryTriethylamine (equivalents)Benzyl Bromide (equivalents)Time (hours)Yield of 2-Benzyl-2-aminomalononitrile (%)
12.5116
255120
399151
499270
Data sourced from: ResearchGate researchgate.net

The alkylation reaction directly leads to the formation of α-substituted aminomalononitrile intermediates. researchgate.net In the case of benzylation with benzyl bromide, the resulting intermediate is 2-benzyl-2-aminomalononitrile. researchgate.net This compound represents a crucial step in the pathway from simple precursors like hydrogen cyanide to complex biomolecules like aromatic amino acids. researchgate.netresearchgate.net Similarly, aminomalononitrile can react with other electrophiles, such as aldehydes and acrylonitrile, under mild temperature and pH conditions to generate various substituted intermediates that are precursors to other amino acids. nih.gov

The α-substituted aminomalononitrile intermediates can be converted into α-amino acids through hydrolysis. researchgate.netnih.gov The nitrile groups and the amino group are transformed into a carboxylic acid and an amino group at the α-carbon, respectively, often accompanied by decarboxylation. researchgate.net

For example, the 2-benzyl-2-aminomalononitrile intermediate can be hydrolyzed to produce phenylalanine. researchgate.net This two-step process—alkylation followed by hydrolysis—presents a plausible abiotic synthesis route to phenylalanine. researchgate.net

The formation of glycine from aminomalononitrile has also been reported. researchgate.net This transformation follows the same general pathway where an appropriate one-carbon electrophile reacts with aminomalononitrile, and the resulting intermediate is hydrolyzed to yield glycine. nih.gov This method is part of a broader strategy that could explain the prebiotic formation of various proteinogenic amino acids from hydrogen cyanide derivatives. researchgate.net

Polymerization Chemistry of 2-Aminomalononitrile

Beyond its role as a precursor to small molecules, 2-aminomalononitrile is a key monomer in the study of HCN-derived polymers, which are of interest in materials science and prebiotic chemistry. inta-csic.es

The thermal polymerization of aminomalononitrile is a complex process that can be initiated at relatively low temperatures. inta-csic.esmdpi.com Studies using its stable p-toluenesulfonate salt (AMNS) show that the polymerization is an exothermic process. mdpi.com Mechanistic investigations suggest that the polymerization may proceed through an initial decomposition of aminomalononitrile to form a highly reactive aminocyanocarbene or its tautomer, iminoacetonitrile (B14750961), with the elimination of hydrogen cyanide (HCN). mdpi.com This carbene intermediate has been detected during thermolysis experiments. mdpi.com

Kinetic studies of the bulk thermal polymerization of aminomalononitrile have been performed using techniques such as Differential Scanning Calorimetry (DSC). inta-csic.esmdpi.com These analyses reveal that the polymerization process is autocatalytic in nature. mdpi.com This is evidenced by the parabolic shape of the reaction rate curves when plotted against conversion, where the maximum polymerization rate occurs at an intermediate degree of conversion. mdpi.com

A systematic kinetic analysis allows for the determination of the "kinetic triplet": the activation energy (Eα), the pre-exponential factor (A), and the reaction model f(α). inta-csic.es The conversion at the maximum reaction rate (αp) has been observed to vary with the heating rate (β) applied during the DSC experiments. mdpi.com

Kinetic Data for the Thermal Polymerization of AMNS Data from non-isothermal DSC experiments under a nitrogen atmosphere.

Heating Rate (β) (°C/min)Conversion at Maximum Rate (αp)
2.50.40
5.00.35
10.00.31
20.00.28
Data sourced from: MDPI mdpi.com

Investigation of By-Product Formation through Elimination Reactions (e.g., Dehydrocyanation, Deamination)

2-Aminomalononitrile is a highly reactive intermediate, and its reactivity can lead to the formation of various by-products through elimination reactions, particularly under certain reaction conditions. The principal elimination pathways that contribute to by-product formation are dehydrocyanation and deamination. These processes can occur concurrently with desired synthetic transformations, leading to complex product mixtures and reduced yields of the target molecule.

Dehydrocyanation and Deamination in the Formation of Diaminomaleonitrile

The currently understood mechanism suggests a pathway that includes self-condensation of 2-aminomalononitrile. This process can be initiated by the elimination of hydrogen cyanide (dehydrocyanation) from one molecule of 2-aminomalononitrile to form a reactive imine intermediate. Concurrently, the elimination of ammonia (B1221849) (deamination) can also occur, contributing to the formation of unsaturated species. These reactive intermediates can then undergo further reactions, including addition of another molecule of 2-aminomalononitrile, ultimately leading to the formation of the more stable, conjugated system of diaminomaleonitrile.

The propensity of 2-aminomalononitrile to undergo these elimination and subsequent oligomerization reactions highlights its inherent instability, particularly in its free base form. The use of its hydrochloride or tosylate salt can mitigate these side reactions to some extent by protonating the amino group and reducing its nucleophilicity and the lability of the alpha-hydrogen.

Hydrolytic Deamination

In aqueous environments, 2-aminomalononitrile can undergo hydrolysis, which represents a deamination pathway. The amino group is susceptible to nucleophilic attack by water, particularly under acidic or basic conditions. This can lead to the formation of aminomalonamide as an intermediate, which can be further hydrolyzed. google.com The initial hydrolysis step, replacing the amino group with a hydroxyl group, is a form of deamination that alters the structure of the starting material and leads to undesired by-products. In some instances, complete hydrolysis can lead to the formation of glycine and other amino acids, further complicating the product profile. chemicalbook.com

The table below summarizes the key elimination reactions and the resulting by-products from 2-aminomalononitrile.

Elimination PathwayDescriptionKey By-products
Dehydrocyanation/Deamination A complex sequence of reactions involving the elimination of hydrogen cyanide and ammonia, leading to self-condensation.Diaminomaleonitrile
Hydrolytic Deamination Reaction with water, leading to the replacement of the amino group with a hydroxyl group and subsequent products.Aminomalonamide, Glycine

Table 1. By-products from Elimination Reactions of 2-Aminomalononitrile

The investigation of these by-product formation pathways is crucial for the optimization of synthetic routes that utilize 2-aminomalononitrile. By understanding the conditions that favor these elimination reactions, such as pH, temperature, and the presence of nucleophiles, strategies can be developed to minimize their occurrence and enhance the yield of the desired products.

Mechanistic Investigations and Reaction Dynamics of 2 Aminomalononitrile Transformations

Elucidation of Elementary Reaction Steps and Overall Pathways

The transformation of 2-aminomalononitrile (AMN) can proceed through various reaction pathways, often involving a series of elementary steps. One proposed mechanism for the polymerization of AMN involves an initial decomposition step. In this step, AMN eliminates hydrogen cyanide (HCN) to form an aminocyanocarbene or its tautomer, iminoacetonitrile (B14750961). mdpi.com This reactive intermediate can then be attacked by a nucleophilic AMN molecule, leading to the formation of 2-(amino(cyano)methylamino)malononitrile. mdpi.com This product can subsequently undergo cyclization to form imidazole (B134444) derivatives or participate in further elimination reactions. mdpi.com

Another significant transformation of AMN is its role as a precursor in the synthesis of amino acids. For instance, the reaction of aminomalononitrile (B1212270) p-toluenesulfonate with benzyl (B1604629) bromide in the presence of a base like triethylamine (B128534) can yield 2-benzyl-2-aminomalononitrile. researchgate.net This compound can then be hydrolyzed to produce phenylalanine. researchgate.net This pathway highlights the potential for introducing various side chains to the AMN structure, leading to a range of amino acids. The general scheme for this process involves the alkylation of aminomalononitrile followed by hydrolysis and decarboxylation. researchgate.net

Computational studies have also shed light on the elementary reaction steps in the formation of biomolecules from simple precursors like hydrogen cyanide and water. These studies suggest pathways for the formation of key intermediates such as formaldehyde (B43269) and formaldimine, which are crucial for the synthesis of amino acids like glycine (B1666218). researchgate.net The reaction pathways are often complex, involving multiple steps with specific activation energies. researchgate.netfrontiersin.org

Kinetic Studies of Key Reactions Involving 2-Aminomalononitrile

Kinetic studies provide quantitative insights into the rates of reactions involving 2-aminomalononitrile. The thermal polymerization of AMN has been investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com These studies reveal that the polymerization process is often autocatalytic, meaning that a product of the reaction acts as a catalyst, accelerating the reaction rate over time. mdpi.com The conversion at the maximum reaction rate has been observed to vary with the heating rate, suggesting a complex kinetic behavior. mdpi.com

In the synthesis of phenylalanine from aminomalononitrile, kinetic control is evident in the reaction conditions. The reaction between aminomalononitrile p-toluenesulfonate and benzyl bromide is influenced by the amount of base (triethylamine) and the reaction time. researchgate.net The yield of the intermediate, 2-benzyl-2-aminomalononitrile, changes significantly with these parameters, as detailed in the table below.

Table 1: Reaction of Aminomalononitrile and Benzyl Bromide Using Triethylamine as a Base All reactions were carried out in dry THF at room temperature under Ar, unless otherwise noted.

Entry Et3N (eq.) Compound 2 (eq.) Time (h) Yield of 3 (%)
1 2.5 1 1 6
2 5 5 1 20
3 9 1 24 68
4 9 1 24 75 (in air without using dry solvent)
5 9 1 24 80 (after crystallization as p-toluenesulfonate)

Data sourced from: ResearchGate. researchgate.net

The study of reaction kinetics is not limited to synthetic applications. In biological systems, the kinetics of enzymes that act on related compounds provide valuable information. For example, the kinetic mechanism of 2-aminobenzoyl-CoA monooxygenase/reductase has been studied in detail, revealing a multi-step process with specific rate constants for each step. nih.gov While this enzyme does not directly act on 2-aminomalononitrile, the principles of its kinetic analysis are applicable to understanding the enzymatic transformations of similar small molecules.

Influence of Reaction Conditions and Catalysis on Transformation Efficiency

The efficiency of transformations involving 2-aminomalononitrile is highly dependent on the reaction conditions and the presence of catalysts. As demonstrated in the synthesis of 2-benzyl-2-aminomalononitrile, the choice of base and its stoichiometry are critical. researchgate.net While triethylamine was effective, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium hexamethyldisilazide (KHMDS) were also investigated, each potentially offering different reaction efficiencies. researchgate.net The reaction was also shown to be feasible in the presence of water, which can be a significant factor in practical applications. researchgate.net Acidic conditions, however, were found to be ineffective for this particular transformation. researchgate.net

Catalysis plays a crucial role in many reactions of nitriles. For example, the hydrocyanation of alkenes, which involves the addition of HCN across a double bond, is catalyzed by nickel complexes. wikipedia.org While not a direct transformation of AMN, this illustrates the importance of metal catalysts in activating and directing the reactivity of the nitrile group.

In the context of prebiotic chemistry, the environment itself can be considered a reaction vessel where conditions like temperature, pressure, and the presence of mineral surfaces can influence reaction pathways and efficiencies. The thermal polymerization of AMN, for instance, is a bulk process where the temperature program significantly affects the reaction kinetics and the nature of the resulting polymer. mdpi.com The use of sealed pans versus an air atmosphere in DSC measurements can also alter the thermal process, indicating the sensitivity of the reaction to the surrounding environment. mdpi.com

The study of related compounds further underscores the impact of reaction conditions. For example, the atmospheric oxidation of aminomethanol, initiated by hydroxyl radicals, is highly dependent on the reaction pathway, with different activation energies for hydrogen abstraction from different functional groups within the molecule. frontiersin.org This highlights how subtle changes in the reactant or the attacking species can dramatically alter the course and efficiency of a reaction.

Computational and Theoretical Chemistry Studies of 2 Aminomalononitrile

Quantum Chemical Calculations for Structural and Electronic Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations are indispensable tools for elucidating the fundamental structural and electronic characteristics of molecules like 2-aminomalononitrile. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict molecular geometries, energies, and other properties with high accuracy.

For instance, a typical computational study involves geometry optimization, where the molecule's lowest energy structure is determined. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For aminomalononitrile (B1212270), such calculations would be performed at a specific level of theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or DFT with a functional like B3LYP, combined with a basis set (e.g., 6-31G* or def2-TZVP) that defines the atomic orbitals used in the calculation. nrel.gov While specific optimized geometries for 2-aminomalononitrile are determined as part of broader reaction mechanism studies, they provide the crucial starting point for all other computational analyses. ntnu.edu.tw The resulting bond lengths, bond angles, and dihedral angles represent the molecule's most stable three-dimensional arrangement in the modeled environment (typically the gas phase).

Molecular Conformation and Tautomerism Analysis

2-Aminomalononitrile can theoretically exist in different tautomeric forms. Besides the primary amino form (H₂N-CH(CN)₂), it can potentially exist as an imino tautomer (HN=C(CN)₂ + H₂). Computational chemistry provides a powerful means to investigate the relative stability of such tautomers.

The process involves performing separate geometry optimizations for each potential tautomer to find its energy minimum. By comparing the calculated absolute energies (often corrected for zero-point vibrational energy), chemists can predict which tautomer is more stable and, therefore, more abundant at equilibrium. For example, DFT calculations on similar heterocyclic amines, such as 2-aminothiazole, have been used to predict the energetic preference of the amino form over the imino form in solution. researchgate.net A similar computational approach applied to 2-aminomalononitrile would elucidate its preferred tautomeric state and the energy barrier for interconversion, offering critical information about its structure and potential reactivity pathways.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting molecular reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

In the case of 2-aminomalononitrile, FMO analysis has been used to explain its reactivity in hydrolysis reactions. Ab initio studies have shown that the initial attack by a water molecule is more likely to occur at one of the nitrile groups rather than the amino group. ntnu.edu.tw FMO analysis supports this finding by showing that the LUMO has significant localization on the nitrile carbons, making them the primary electrophilic sites for nucleophilic attack. This predictive power makes FMO theory essential for understanding the reaction mechanisms involving 2-aminomalononitrile.

Calculation of Reaction Barriers and Transition States

A central application of quantum chemical calculations is the mapping of reaction pathways and the determination of activation energies. This involves locating the transition state (TS) structure, which is the highest energy point along the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier.

Detailed ab initio calculations have been performed to model the hydrolysis of 2-aminomalononitrile, a reaction of significant prebiotic interest. ntnu.edu.tw These studies calculated the activation energies for different potential reaction steps at the Hartree-Fock (HF) and MP2 levels of theory. The results demonstrated that the reaction is initiated by the attack of a water molecule on a nitrile carbon. The subsequent steps involve hydrolysis of the second nitrile group and decarboxylation to ultimately form amino acids like glycine (B1666218). The calculated barriers provide quantitative insight into the feasibility and kinetics of each step. ntnu.edu.tw

Table 1: Calculated Activation Energies for the Hydrolysis of 2-Aminomalononitrile ntnu.edu.tw
Reaction StepDescriptionCalculated Barrier (kcal/mol)Level of Theory
Initial H₂O Attack (Nitrile Group)Nucleophilic attack of a water molecule on one of the nitrile carbons.49.00HF/MP2
Initial H₂O Attack (Amino Group)Alternative pathway involving the nucleophilic attack of water on the amino group.82.24HF/MP2
Direct DecarboxylationDecarboxylation of an intermediate carboxylic acid to form amino acetonitrile.~61HF/MP2
Water-Assisted DecarboxylationDecarboxylation of the intermediate assisted by a second water molecule.~20HF/MP2

Vibrational Spectroscopy Analysis and Force Field Derivations

Computational methods are widely used to predict and interpret vibrational spectra (Infrared and Raman). A standard approach involves first performing a geometry optimization of the molecule. Following this, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to atomic positions, which make up the Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes (the collective atomic motions for each vibration).

For molecules like 2-aminomalononitrile, DFT methods such as B3LYP are commonly employed for this purpose. researchgate.net The raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated frequencies are typically scaled using empirical scale factors. researchgate.net Furthermore, a Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of different internal coordinates (like bond stretches or angle bends) to each normal mode, which is crucial for making unambiguous assignments of the experimental spectral bands. researchgate.net

Stability and Aromaticity Assessments (e.g., NBO, MEP Surface Studies)

Beyond structure and energy, computational chemistry provides tools to analyze electron distribution, which governs molecular stability and reactivity. As 2-aminomalononitrile is an aliphatic, non-cyclic compound, aromaticity assessments are not applicable. However, Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) surface studies are highly relevant.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method provides insights into charge distribution, hybridization, and delocalization effects. For 2-aminomalononitrile, NBO analysis would quantify the polarization of the C-C, C-N, and C≡N bonds and describe the nature of the lone pair on the amino nitrogen. It also reveals stabilizing interactions, such as hyperconjugation, where charge is delocalized from an occupied bonding or lone-pair orbital to an unoccupied antibonding orbital.

Molecular Electrostatic Potential (MEP) Surface Studies: The MEP is a property plotted onto the molecule's electron density surface, visualizing the electrostatic potential experienced by a positive point charge. It is an excellent tool for predicting reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 2-aminomalononitrile, an MEP surface would clearly show negative potential around the nitrogen atoms of the nitrile groups and the amino group due to their lone pairs, identifying them as nucleophilic centers. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one on the central carbon, marking them as electrophilic sites.

Future Directions and Emerging Research Areas in 2 Aminomalononitrile Chemistry

Exploration of Novel Synthetic Methodologies and Catalytic Systems

One promising approach is the use of microwave-assisted organic synthesis (MAOS) in multicomponent reactions. This technique has been successfully employed in the synthesis of amino imidazole (B134444) carbonitrile derivatives from aminomalononitrile (B1212270) para-toluenesulfonate salt (AMNS), α-amino acids, and trimethyl orthoacetate. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov

Furthermore, the field is witnessing a shift towards the use of heterogeneous nanocatalysts. These catalysts offer several advantages, including high efficiency, reusability, and compatibility with green chemistry principles by often enabling solvent-free reaction conditions. researchgate.net For instance, nanocatalysts have been effectively used in the one-pot, three-component synthesis of various heterocyclic compounds, a methodology that could be adapted for 2-aminomalononitrile-based syntheses. researchgate.net The exploration of organocatalysis also presents a promising avenue for the asymmetric synthesis of chiral derivatives of 2-aminomalononitrile, which could be valuable for pharmaceutical applications. researchgate.net

A plausible synthetic route to phenylalanine, an aromatic amino acid, has been demonstrated through the reaction of aminomalononitrile with benzylic compounds. researchgate.net This reaction, which proceeds in the presence of water, highlights a potential pathway for the abiotic synthesis of amino acids. researchgate.net

Synthetic Methodology/Catalytic SystemReactantsProductsKey Advantages
Microwave-Assisted Multicomponent ReactionAminomalononitrile p-toluenesulfonate, α-amino acids, Trimethyl orthoacetateAmino imidazole carbonitrile derivativesAccelerated reaction rates, higher yields. nih.gov
Heterogeneous NanocatalysisAldehydes, Malononitrile (B47326), Dimedone (example)Tetrahydrobenzo[b]pyran derivativesHigh efficiency, reusability, solvent-free conditions. researchgate.net
OrganocatalysisCinnamaldehyde, Cyclopentadiene (example)Diels-Alder adductsPotential for asymmetric synthesis. researchgate.net
Base-mediated reactionAminomalononitrile p-toluenesulfonate, Benzyl (B1604629) bromide2-Benzyl-2-aminomalononitrileGood yield, proceeds in the presence of water. researchgate.net

Advanced Analytical Techniques for In-Situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of 2-aminomalononitrile chemistry, researchers are increasingly turning to advanced in-situ analytical techniques. These methods allow for real-time monitoring of chemical transformations as they occur, providing valuable data that can be used to optimize reaction conditions and identify transient intermediates. mt.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. In-situ FTIR allows for the direct monitoring of molecular changes during a reaction, providing insights into reaction mechanisms and the dynamics of surface species. nih.gov This technique has been successfully used to follow the enzyme kinetics of nitrile biocatalysis in real-time, demonstrating its potential for monitoring reactions involving the nitrile functional group present in 2-aminomalononitrile. nih.gov The ability to distinguish between physically dissolved and chemically reacted species makes it particularly valuable for studying complex reaction mixtures. youtube.com

Raman spectroscopy is another non-invasive technique well-suited for in-situ reaction monitoring, especially in continuous-flow systems. nih.govvapourtec.com Its ability to analyze reactions through glass vessels without interference makes it a practical choice for real-time analysis. nih.gov This method has been effectively used to monitor the synthesis of various heterocyclic compounds, and its application to 2-aminomalononitrile reactions could provide crucial kinetic and mechanistic data. researchgate.netnih.gov

Analytical TechniquePrinciplePotential Application for 2-Aminomalononitrile
In-Situ Fourier Transform Infrared (FTIR) SpectroscopyMonitors changes in vibrational modes of molecules in real-time. nih.govTracking the conversion of the nitrile group, identifying intermediates in polymerization and cyclization reactions. nih.govmdpi.com
In-Situ Raman SpectroscopyMeasures inelastic scattering of monochromatic light to probe molecular vibrations. nih.govReal-time monitoring of reaction progress in batch or continuous-flow synthesis of 2-aminomalononitrile derivatives. nih.govvapourtec.com
Differential Scanning Calorimetry (DSC)Measures the difference in the amount of heat required to increase the temperature of a sample and reference. mdpi.comStudying the thermal polymerization of aminomalononitrile p-toluenesulfonate salt. mdpi.com
Mass Spectrometry (MS)Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. mdpi.comInvestigating the gas products generated during the polymerization of 2-aminomalononitrile. mdpi.com

Broader Applications as a Precursor in Diverse Chemical Syntheses

The unique structure of 2-aminomalononitrile, featuring a geminal amino and two nitrile groups, makes it a highly versatile precursor for the synthesis of a wide array of organic molecules, particularly heterocycles. While its use in the synthesis of purines and imidazoles is well-established, future research is set to expand its application to a more diverse range of chemical scaffolds. nih.gov

Multicomponent reactions (MCRs) are a key area where 2-aminomalononitrile and its derivatives can be utilized to generate molecular diversity and complexity in a single step. nih.govrsc.org These reactions are highly efficient and atom-economical, aligning with the principles of green chemistry. The malononitrile dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, has been extensively used in the diversity-oriented synthesis of various heterocyclic motifs, including fused and bridged systems. researchgate.netnih.gov This highlights the potential of aminomalononitrile-derived building blocks in constructing complex molecular architectures.

The application of 2-aminomalononitrile is also being explored in the synthesis of bioactive molecules beyond its prebiotic context. For example, derivatives of 2-aminomalononitrile have been used to synthesize novel heterocyclic compounds with significant antiviral activity against the influenza A virus. nih.gov This opens up avenues for its use in medicinal chemistry and drug discovery. The reaction of enaminones with malononitrile has also been shown to produce pyridazine (B1198779) and dihydropyridine (B1217469) derivatives, further demonstrating the versatility of nitrile-containing building blocks in heterocyclic synthesis. mdpi.com

PrecursorReaction TypeSynthesized Heterocycles/Molecules
2-AminomalononitrileMulticomponent microwave-assisted reactionAmino imidazole carbonitriles, 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. nih.gov
2-AminomalononitrileReaction with benzylic compoundsPhenylalanine. researchgate.net
Malononitrile DimerCycloaddition, cyclocondensation, cascade reactionsPyrroles, diverse heterocyclic motifs. researchgate.netnih.gov
Malononitrile (as a related building block)Reaction with enaminonesPyridazines, 1,2-dihydropyridines. mdpi.com

Further Elucidation of its Role in Prebiotic Chemical Evolution

2-Aminomalononitrile is considered a key molecule in theories of prebiotic chemistry, acting as a crucial intermediate in the formation of essential biomolecules. As the formal trimer of hydrogen cyanide (HCN), it is a plausible precursor to amino acids, nucleobases, and other fundamental components of life. mdpi.com Future research in this area will focus on further clarifying its specific reaction pathways and stability under plausible prebiotic conditions.

Studies have shown that 2-aminomalononitrile can be a precursor to not only purines but also pyrimidines, suggesting a common origin for these two classes of nucleobases. nih.gov The reaction of 2-aminomalononitrile with other simple prebiotic molecules, such as formamide (B127407), is a key area of investigation. nih.gov The thermal polymerization of aminomalononitrile p-toluenesulfonate salt (AMNS) has been studied, revealing an autocatalytic process that could have been relevant in a prebiotic context for the formation of HCN-derived polymers. mdpi.com

A significant aspect of future research will be to understand the selectivity of the reactions involving 2-aminomalononitrile. For instance, understanding why a limited set of 20 proteinogenic amino acids were selected can be partially explained by the "aminomalononitrile route," which naturally leads to α-amino acids with an α-hydrogen, a common feature of these essential molecules. researchgate.net The reaction of aminomalononitrile with aldehydes and cyanide in formamide has been shown to readily form N-formylaminonitriles, which are stable precursors to amino acid derivatives. nih.gov This provides a plausible prebiotic route to these important biomolecules. nih.gov

Research FocusKey Findings/Hypotheses
Precursor to Nucleobases2-Aminomalononitrile is an intermediate in the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleobases. nih.govnih.gov
Formation of Amino AcidsThe "aminomalononitrile route" provides a plausible pathway for the abiotic synthesis of α-amino acids, including phenylalanine. researchgate.net
PolymerizationThe thermal polymerization of aminomalononitrile is an autocatalytic process, suggesting a route for the formation of prebiotic polymers. mdpi.com
Formation of N-FormylaminonitrilesReadily forms from aldehydes and cyanide in formamide, providing stable precursors to amino acid derivatives under prebiotic conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-aminomalononitrile hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology : Begin with nitrile precursor alkylation using ammonia or amine derivatives under anhydrous conditions. Optimize parameters such as temperature (0–5°C for exothermic reactions), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios of reactants. Monitor intermediates via TLC or HPLC to minimize byproducts like imine derivatives. Acidic workup with HCl gas or concentrated HCl in diethyl ether ensures hydrochloride salt formation .
  • Characterization : Confirm purity via melting point analysis (compare to literature values) and elemental analysis (C, H, N, Cl). Use 1^1H/13^{13}C NMR to verify structural integrity, focusing on nitrile (C≡N, ~110–120 ppm) and amine (NH2_2, δ 1.5–3.0 ppm) signals .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Experimental Design : Prepare aqueous solutions at pH 2–12 and incubate at 25°C, 40°C, and 60°C. Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at λmax ~210–230 nm for nitrile groups) and quantify residual compound via reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile).
  • Key Findings : The compound is most stable in acidic conditions (pH 4–6) but hydrolyzes rapidly in basic media due to nucleophilic attack on the nitrile group, forming malonamide derivatives .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution. Focus on the nitrile carbon’s electrophilicity (LUMO energy ~-1.5 eV) and amine group’s nucleophilicity (HOMO energy ~-6.2 eV). Compare with experimental data from kinetic studies (e.g., reaction with Grignard reagents or organozinc compounds) to validate computational predictions .
  • Applications : Predict regioselectivity in heterocyclic syntheses, such as pyrrole or pyridine derivatives, where the nitrile group acts as a directing moiety .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Analytical Framework :

  • Step 1 : Conduct systematic meta-analysis of existing data, categorizing studies by assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and solvent systems (DMSO vs. aqueous buffers).
  • Step 2 : Replicate key studies under standardized conditions. For example, test antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Step 3 : Identify confounding factors, such as impurities from synthesis (e.g., unreacted malononitrile) or solvent toxicity .

Q. What advanced spectroscopic techniques are suitable for probing hydrogen-bonding interactions in this compound crystals?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolve intermolecular H-bonding networks (e.g., N–H⋯Cl interactions with bond lengths ~3.1–3.3 Å) and lattice packing motifs .
  • Solid-state NMR : Analyze 15^{15}N CP-MAS spectra to distinguish between amine protonation states and nitrile environments .
    • Implications : Understanding crystal packing aids in designing co-crystals for enhanced solubility or controlled release in drug delivery systems .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

  • Troubleshooting :

  • Sample Preparation : Ensure anhydrous conditions to avoid water-induced peak broadening. Use KBr pellets for IR and avoid laser-induced degradation in Raman.
  • Computational Adjustments : Include solvent effects (PCM model) and anharmonic corrections in DFT calculations. Assign peaks rigorously; for example, the NH2_2 scissoring mode (~1600 cm1^{-1}) may overlap with C≡N stretching (~2250 cm1^{-1}) in crowded spectra .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Best Practices : Store in amber glass vials under inert gas (argon) at -20°C. Pre-dry solvents for stock solutions (e.g., use molecular sieves in DMSO). Regularly assess purity via DSC (decomposition onset ~150°C) and LC-MS to detect hydrolyzed byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomalononitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Aminomalononitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.